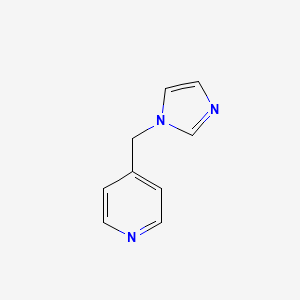
4-((1H-imidazol-1-yl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)pyridine typically involves the reaction of 4-pyridylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4-pyridylmethyl bromide and imidazole in the presence of a base like sodium hydride in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-imidazol-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazole or pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-((1H-imidazol-1-yl)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)pyridine involves its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Imidazo[4,5-b]pyridine: Exhibits significant pharmacological potential, including GABA receptor modulation and anti-inflammatory effects.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-((1H-imidazol-1-yl)methyl)pyridine is unique due to its dual functionality, combining the properties of both imidazole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
4-(imidazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h1-6,8H,7H2 |
InChI-Schlüssel |
SQVMDVNVWYRZFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















